molecular formula C19H21NO4 B1229161 2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester

2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester

Cat. No. B1229161
M. Wt: 327.4 g/mol
InChI Key: MHIKKOAYWFREPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester is a carboxylic ester. It derives from a benzyl alcohol.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Diels-Alder Reaction and Derivatives Formation : 2-Furancarboxylic acid derivatives, including amino-substituted furans, are used in Diels-Alder reactions. These reactions proceed with high regioselectivity, resulting in polysubstituted anilines, useful in various chemical syntheses (Padwa, Dimitroff, Waterson, & Wu, 1997).
  • Synthesis of Anilines and Phenols : Derivatives of 2-furancarboxylic acid undergo facile cycloaddition with a variety of dienophiles, leading to ring-opened cycloadducts, useful in synthesizing anilines and phenols (Padwa, Dimitroff, Waterson, & Wu, 1998).

Applications in Material Science and Catalysis

  • Production of Polymers and Biofuels : Derivatives of 2-furancarboxylic acid are used in the synthesis of biobased polymers and furoate ester biofuels. These compounds serve as intermediates in green chemistry applications, offering environmentally friendly alternatives (Dutta, Wu, & Mascal, 2015).

Biomedical Research and Cytotoxic Potential

  • Potential in Cancer Research : Some derivatives of 2- and 3-benzo[b]furancarboxylic acids, structurally related to 2-furancarboxylic acid esters, have shown significant cytotoxic activities against human cancer cell lines. This demonstrates their potential as antimycobacterial agents and in cancer research (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Analytical Chemistry Applications

  • Chemiluminescent Detection Systems : 2-Furancarboxylic acid and its derivatives are used in chemiluminescent detection systems. These systems offer sensitive and convenient methods for detecting and analyzing various furan derivatives (Ishii, Itoh, Yoshihiro, & Nakamura, 1994).

properties

Product Name

2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxo-1-phenylethyl] furan-2-carboxylate

InChI

InChI=1S/C19H21NO4/c21-18(20-15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)24-19(22)16-12-7-13-23-16/h1,3-4,7-9,12-13,15,17H,2,5-6,10-11H2,(H,20,21)

InChI Key

MHIKKOAYWFREPC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CO3

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester
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2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester
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2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester

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